molecular formula C8H4N2O4S B161080 2-Nitro-5-thiocyanatobenzoic acid CAS No. 30211-77-9

2-Nitro-5-thiocyanatobenzoic acid

Cat. No. B161080
CAS RN: 30211-77-9
M. Wt: 224.2 g/mol
InChI Key: NQUNIMFHIWQQGJ-UHFFFAOYSA-N
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Description

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive reagent . It is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor .


Synthesis Analysis

NTCB is a highly reactive reagent that transfers its cyano group rapidly to a nucleophilic thiolate . It has been proposed as a reagent for converting thiol groups in proteins into their S-cyano derivatives .


Molecular Structure Analysis

The linear formula of NTCB is O2NC6H3(SCN)CO2H . Its molecular weight is 224.19 .


Chemical Reactions Analysis

NTCB selectively modifies cysteine to form S-cyano-cysteine, in which the S–Cβ bond is highly polarized . This bond can trigger E2 elimination to generate dehydroalanine . When cysteine is at the flexible C-terminal end of a protein, the dehydroalanine formation is highly effective .


Physical And Chemical Properties Analysis

NTCB has a molecular weight of 224.19 . Its melting point is 156-157 °C .

Scientific Research Applications

Protein Analysis and Modification

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is used in protein analysis, specifically for converting thiol groups in proteins into their S-cyano derivatives. This reagent facilitates the formation of both S-cyano derivative and mixed disulfide derivative in proteins, enhancing protein characterization studies (Price, 1976). Furthermore, NTCB has been used to cyanylate and cleave proteins at cysteine residues, although optimizations are necessary for more efficient cleavage (Tang & Speicher, 2004).

Measurement of Hypochlorous Acid Concentrations

In analytical biochemistry, 2-nitro-5-thiocyanatobenzoic acid is used for measuring concentrations of hypochlorous acid, an important oxidant in biological systems. This application is based on the method of preparing stable 2-nitro-5-thiobenzoate for routine measurements (Jeitner, Kalogiannis, & Mathew, 2013).

Synthesis of Heterocyclic Compounds

2-Nitro-5-thiocyanatobenzoic acid plays a role in the synthesis of various heterocyclic compounds. These compounds have potential applications in pharmacology and materials science. For instance, the synthesis of ethanolamine nitro/chloronitrobenzoates, which are studied for their lower toxicity and potential pharmaceutical applications, involves similar nitrobenzoic acid derivatives (Crisan et al., 2017).

Determination of Sulfhydryl Groups

The determination of sulfhydryl groups in biological materials utilizes compounds like 2-nitro-5-thiocyanatobenzoic acid. This process is critical for understanding the structure and function of proteins and enzymes (Ellman, 1959).

Anticonvulsant Activities

Studies on metal complexes involving nitrobenzoic acid derivatives, such as 2-nitro-5-thiocyanatobenzoic acid, have shown potential anticonvulsant activities. These studies explore the unique bonding features and physical properties of these compounds, contributing to the development of new therapeutic agents (D'angelo et al., 2008).

Luminescence Sensitization

Compounds derived from nitrobenzoic acid, like 2-nitro-5-thiocyanatobenzoic acid, have been evaluated as sensitizers for luminescence in Eu(III) and Tb(III) complexes. This application is significant in the field of photophysics and material science, where enhanced luminescence properties are valuable (Viswanathan & Bettencourt-Dias, 2006).

Safety And Hazards

Inhalation of NTCB may cause irritation of the respiratory tract . Ingestion may be harmful . Skin contact may cause an allergic skin reaction . Eye contact should be avoided .

Future Directions

NTCB is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor . It is used in research and development, but not for medicinal or household use .

Relevant Papers One relevant paper discusses the use of NTCB for the site-specific conversion of cysteine in a protein to dehydroalanine . Another paper discusses the identification of alternative products and optimization of NTCB cyanylation and cleavage at cysteine residues .

properties

IUPAC Name

2-nitro-5-thiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNIMFHIWQQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067543
Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-thiocyanatobenzoic acid

CAS RN

30211-77-9
Record name 2-Nitro-5-thiocyanatobenzoic acid
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Record name 2-Nitro-5-thiocyanobenzoic acid
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Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Record name Benzoic acid, 2-nitro-5-thiocyanato-
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Record name 2-nitro-5-thiocyanatobenzoic acid
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Record name 2-NITRO-5-THIOCYANOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
HY Tang, DW Speicher - Analytical biochemistry, 2004 - Elsevier
… Cyanylation and selective cleavage of cysteine residues is most commonly performed with 2-nitro-5-thiocyanatobenzoic acid (NTCB) 1 in two distinct steps (Scheme 1). The cyanylation …
Number of citations: 48 www.sciencedirect.com
A Patchornik, Y Degani - The Journal of Organic Chemistry, 1971 - ACS Publications
… We have recently described a method for the selective cyanylation of sulfhydryl groups under mild conditions, employing 2-nitro-5-thiocyanatobenzoic acid (NTCB, 2).1 The reagent was …
Number of citations: 144 pubs.acs.org
Y Qiao, G Yu, SZ Leeuwon, WR Liu - Molecules, 2021 - mdpi.com
… In this study, we report a simple method that uses the readily available, highly water-soluble 2-nitro-5-thiocyanatobenzoic acid (NTCB) to react with cysteine in a protein for its …
Number of citations: 3 www.mdpi.com
NC Price - Biochemical Journal, 1976 - ncbi.nlm.nih.gov
… 2-Nitro-5-thiocyanatobenzoic acid has been proposed as a reagent for converting thiol … ); (ii) reaction of the protein with 2nitro-5-thiocyanatobenzoic acid (Degani & Patchornik, 1971). In …
Number of citations: 24 www.ncbi.nlm.nih.gov
DA Healy, MM Mahon, JPG Malthouse - 1998 - researchgate.net
… -I3C]2-nitro-5thiocyanatobenzoic acid. Therefore we must have cyanylated the thiol of BSA but this signal was not observed. Spectrophotometric analysis of the sample showed that it …
Number of citations: 4 www.researchgate.net
M Belghazi, D Klett, C Cahoreau… - Molecular and cellular …, 2006 - Elsevier
Luteinizing hormone (LH) like all other glycoprotein hormones is composed of two dissimilar subunits, α and β, that are non-covalently associated. The heterodimer is stabilized by a …
Number of citations: 10 www.sciencedirect.com
GM Doherty, SG Mayhew, JPG Malthouse - Biochemical Journal, 1993 - portlandpress.com
… The thiol group of the flavodoxin from Clostridium pasteurianum has been cyanylated in a single step using [cyanato-q3C]2-nitro-5thiocyanatobenzoic acid. This chemical modification …
Number of citations: 3 portlandpress.com
T Kasama, K Nokihara - 2023 - researchsquare.com
… The present work describes direct liberation from beads by a one-pot reaction using 2-nitro-5thiocyanatobenzoic acid followed by off-line nanoscale liquid chromatography/matrix …
Number of citations: 0 www.researchsquare.com
T Kasama, K Nokihara - 2023 - researchsquare.com
… The present work describes direct liberation from beads by a one-pot reaction using 2nitro-5-thiocyanatobenzoic acid followed by off-line nanoscale liquid chromatography/matrix …
Number of citations: 2 www.researchsquare.com
JO Morley, M Naji - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
… attack will occur at the cyano-carbon in preference to the sulfur atom, in line with experimental data obtained from the reactions of glutathione with 2-nitro-5-thiocyanatobenzoic acid in …
Number of citations: 5 pubs.rsc.org

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